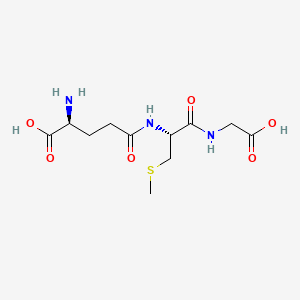

S-Methylglutathione

Description

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6S/c1-21-5-7(10(18)13-4-9(16)17)14-8(15)3-2-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQDDTSVRVWHMO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183479 | |

| Record name | S-Methyl glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-56-7 | |

| Record name | S-Methylglutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl glutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Methyl glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYLGLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW3025SR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Role of S-Methylglutathione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylglutathione (SMG) is an S-substituted derivative of the ubiquitous antioxidant glutathione. While not as extensively studied as its precursor, SMG plays a significant role in cellular detoxification, particularly of formaldehyde, and is implicated in the regulation of specific enzymatic pathways. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its metabolic pathways, interactions with key enzymes, and its role in cellular signaling. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the associated biochemical pathways to serve as a resource for researchers in the fields of biochemistry, toxicology, and drug development.

Introduction

This compound (L-γ-glutamyl-S-methyl-L-cysteinylglycine) is an endogenous metabolite formed by the methylation of the thiol group of glutathione (GSH).[1] This modification alters its chemical properties, leading to distinct biological activities. Primarily recognized for its involvement in detoxification processes, SMG is a key intermediate in the metabolism of certain xenobiotics and endogenous toxins.[2] Its structural similarity to other glutathione conjugates also positions it as a potential modulator of enzymes that recognize glutathione-derived substrates.

Metabolic Pathways Involving this compound

The metabolism of this compound is intrinsically linked to the broader glutathione-dependent detoxification systems. The primary pathways involving SMG are its synthesis and its role in the detoxification of formaldehyde.

Synthesis of this compound

In microorganisms such as Escherichia coli, the synthesis of this compound is catalyzed by the CheR methyltransferase. This enzyme utilizes S-adenosylmethionine (SAM) as the methyl group donor to methylate the thiol group of glutathione.[3][4] This reaction is considered a "parasitic" or side reaction of the CheR methyltransferase, which is primarily involved in the methylation of chemotaxis receptors.[3][4]

Role in Formaldehyde Detoxification

Formaldehyde, a toxic and carcinogenic compound, is detoxified in many organisms through a glutathione-dependent pathway. In this pathway, formaldehyde spontaneously reacts with glutathione to form S-hydroxymethylglutathione. This intermediate is then oxidized by alcohol dehydrogenase 5 (ADH5) to S-formylglutathione, which is subsequently hydrolyzed by S-formylglutathione hydrolase to formate and regenerates glutathione. While this compound is not a direct intermediate in this main pathway, the methylation of glutathione can be seen as a competing reaction that modulates the pool of available GSH for formaldehyde detoxification.

Interaction with Key Enzymes

This compound interacts with several key enzymes, most notably glyoxalase I and glutathione S-transferases.

Inhibition of Glyoxalase I

Interaction with Glutathione S-Transferases (GSTs)

Glutathione S-transferases are a superfamily of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic substrates, facilitating their detoxification and excretion.[6] While SMG itself is not a substrate for conjugation, its structural similarity to glutathione suggests it may act as a competitive inhibitor for the glutathione binding site of some GST isoforms. However, specific kinetic data on the interaction between SMG and various GSTs are currently lacking.

Quantitative Data

Quantitative data on this compound is limited. The following table summarizes the available information.

| Parameter | Value | Organism/Enzyme | Reference |

| Inhibition Constant (Ki) | |||

| S-(N-hydroxy-N-methylcarbamoyl)glutathione vs. Glyoxalase I | 68 µM | Yeast | [5] |

| Michaelis Constant (Km) | |||

| S-D-lactoylglutathione vs. Glyoxalase II | 0.48 mM | Bovine Liver | [5] |

Note: Data for structurally related compounds are provided for context due to the limited availability of direct quantitative data for this compound.

Experimental Protocols

Synthesis of this compound (Conceptual Approach)

Enzymatic synthesis can be achieved using the CheR methyltransferase from E. coli.[4] This would involve incubating purified CheR with glutathione and S-adenosylmethionine and subsequently purifying the resulting this compound.

Quantification of this compound by HPLC

A high-performance liquid chromatography (HPLC) based method can be adapted for the quantification of this compound in biological samples.[8][9]

Principle: The method involves the derivatization of the primary amine of SMG with a fluorescent or UV-absorbing tag, followed by separation and quantification using reverse-phase HPLC.

Workflow:

Methodology Outline:

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer and deproteinize using an agent like perchloric acid or trifluoroacetic acid.

-

Derivatization: Neutralize the sample and react with a derivatizing agent such as o-phthalaldehyde (OPA) or 1-fluoro-2,4-dinitrobenzene (FDNB) to label the primary amine of the glutamate residue.[8][10]

-

HPLC Separation: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Monitor the elution profile using a fluorescence detector (for OPA derivatives) or a UV-Vis detector (for FDNB derivatives).

-

Quantification: Prepare a standard curve using known concentrations of purified this compound and use it to quantify the amount of SMG in the biological samples.

Glutathione S-Transferase (GST) Activity Assay

A general spectrophotometric assay can be used to measure the activity of GSTs.[10][11][12]

Principle: The assay measures the rate of conjugation of glutathione to a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Methodology Outline:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.5), reduced glutathione, and CDNB.

-

Enzyme Addition: Add the enzyme source (e.g., cell lysate or purified GST) to initiate the reaction.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

To investigate the inhibitory effect of this compound, the assay can be performed in the presence of varying concentrations of SMG.

Role in Cellular Signaling

The direct role of this compound in cellular signaling is not well-established. However, by influencing the levels of glutathione and potentially inhibiting enzymes like glyoxalase I, SMG could indirectly affect signaling pathways. For instance, alterations in the glutathione pool can impact the cellular redox state, which is a critical component of many signaling cascades. S-glutathionylation, the reversible formation of mixed disulfides between glutathione and protein thiols, is a key mechanism in redox signaling.[11][13] By competing for glutathione, the synthesis of SMG might modulate the extent of S-glutathionylation of signaling proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-methyl glutathione synthesis is catalyzed by the cheR methyltransferase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-Glutathionylation signaling in cell biology: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human mitochondrial glutathione transferases: Kinetic parameters and accommodation of a mitochondria-targeting group in substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 7. Methyltransferase CheR binds to its chemoreceptor substrates independent of their signaling conformation yet modifies them differentially - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. S-Glutathionylation: Indicator of Cell Stress and Regulator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of S-Methylglutathione

An In-depth Technical Guide on the Discovery and History of S-Methylglutathione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SMG) is a methylated derivative of the ubiquitous antioxidant glutathione. While not as abundant as its precursor, SMG plays a significant role in specific metabolic and detoxification pathways. This document provides a comprehensive overview of the discovery, history, and key biochemical functions of this compound. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of the key biochemical pathways in which it is involved. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of glutathione derivatives in cellular metabolism and toxicology.

Discovery and History

The direct discovery of this compound is not marked by a single seminal paper but rather an incremental understanding of glutathione's diverse biochemical modifications. The broader class of S-alkylglutathiones was recognized in the mid-20th century as products of xenobiotic metabolism. A significant milestone in the specific history of this compound was the identification of its enzymatic synthesis in Escherichia coli in 1986. Researchers demonstrated that the cheR methyltransferase, an enzyme primarily known for its role in bacterial chemotaxis, could catalyze the methylation of glutathione using S-adenosylmethionine as the methyl donor[1][2]. This discovery suggested that the formation of this compound could be a "parasitic" reaction, a side activity of an enzyme with a different primary function[1][2].

Earlier studies in the 1970s had already explored the metabolism of S-alkylglutathiones, laying the groundwork for understanding their physiological significance[3]. The non-enzymatic formation of this compound through the reaction of glutathione with methylating agents like N-methyl-N-nitrosourea and methyl methanesulfonate has also been demonstrated in vitro[4]. This suggests that SMG could potentially form in biological systems when cells are exposed to certain types of chemical stressors.

Biochemical Roles and Significance

This compound is involved in several key cellular processes, primarily related to detoxification and the regulation of specific enzyme activities.

Role in Formaldehyde Detoxification

Formaldehyde is a toxic and carcinogenic compound that can be generated endogenously or encountered from environmental sources. The primary pathway for formaldehyde detoxification in many organisms is glutathione-dependent. In this pathway, formaldehyde spontaneously reacts with glutathione (GSH) to form S-hydroxymethylglutathione. This intermediate is then oxidized by alcohol dehydrogenase 5 (ADH5) to S-formylglutathione, which is subsequently hydrolyzed to formate and regenerates GSH[5]. While this compound is not a direct intermediate in this main pathway, the methylation of glutathione can influence the pool of available GSH for this critical detoxification process.

Inhibition of the Glyoxalase System

The glyoxalase system is a crucial metabolic pathway for the detoxification of methylglyoxal, a reactive dicarbonyl species produced as a byproduct of glycolysis. The system consists of two main enzymes: glyoxalase I (Glo1) and glyoxalase II (Glo2). This compound has been identified as an inhibitor of glyoxalase I[6][7]. By inhibiting this key detoxification enzyme, this compound can potentially lead to an accumulation of cytotoxic methylglyoxal. This inhibitory role suggests that fluctuations in this compound levels could have significant implications for cellular health, particularly under conditions of high glycolytic flux.

Quantitative Data

Quantitative data on this compound is not as extensively documented as for glutathione. However, data from related studies on enzyme kinetics and tissue concentrations of glutathione provide a valuable context.

Table 1: Kinetic Parameters of Enzymes Associated with this compound and its Precursor

| Enzyme/Compound | Substrate(s) | Km | Vmax | Ki | Organism/Tissue | Reference(s) |

| Glutathione S-Transferase | Glutathione | ~0.1 - 0.45 mM | 40 - 88 µmol/min/mg | - | Rat Liver, Bovine Erythrocytes | [8][9][10] |

| 1-Chloro-2,4-dinitrobenzene (CDNB) | ~0.1 - 1.21 mM | 60 - 402 µmol/min/mg | - | Rat Liver, Bovine Erythrocytes | [8][9][10] | |

| Glyoxalase I | Glutathione-methylglyoxal hemithioacetal | ~7 µM (calculated from mimic) | - | - | Yeast | [11] |

| S-(N-hydroxy-N-methylcarbamoyl)glutathione (SMG mimic) | - | - | 68 µM | Yeast | [11][12] |

Table 2: Representative Concentrations of Glutathione in Mammalian Tissues

| Tissue | Concentration (Reduced Glutathione - GSH) | Organism | Reference(s) |

| Liver | 1 - 10 mM | Mammalian | [13][14] |

| Brain | 0.5 - 10 mM | Mammalian | [13] |

| Kidney | High, but variable | Mouse | [15] |

| Plasma | 2 - 4 µM | Human | [16] |

Note: Specific concentrations for this compound in these tissues are not widely reported. The levels of its precursor, glutathione, are provided for context.

Experimental Protocols

The analysis of this compound in biological samples typically involves separation by high-performance liquid chromatography (HPLC) followed by detection. The following is a generalized protocol based on methods for glutathione and its derivatives.

Quantification of this compound by HPLC

This protocol is adapted from methods for the analysis of S-alkylglutathiones and S-glutathionylated proteins[3][17][18][19][20].

Objective: To quantify the concentration of this compound in a biological sample (e.g., tissue homogenate, cell lysate).

Principle: Thiols in the sample are derivatized with a fluorescent or UV-absorbing tag, separated by reverse-phase HPLC, and quantified by comparison to a standard curve.

Materials:

-

This compound standard (for calibration curve)

-

Sample (tissue homogenate, cell lysate)

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA) for deproteinization

-

N-ethylmaleimide (NEM) to block free thiols (optional, for measuring total this compound after reduction)

-

Dithiothreitol (DTT) for reduction of disulfide bonds

-

Monobromobimane (mBBr) or 1-fluoro-2,4-dinitrobenzene (FDNB) for derivatization

-

HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

-

Mobile phase A: 0.25% acetic acid in water, pH adjusted to 3.1 with NaOH

-

Mobile phase B: Acetonitrile or Methanol

Procedure:

-

Sample Preparation and Deproteinization:

-

Homogenize tissue or lyse cells in a suitable buffer on ice.

-

To an aliquot of the homogenate/lysate, add an equal volume of cold 10% PCA or TCA.

-

Vortex and incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Derivatization (using Monobromobimane):

-

To the supernatant, add a labeling buffer (e.g., CHES buffer, pH 9.0).

-

Add a solution of mBBr in acetonitrile.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Stop the reaction by adding an acid (e.g., methanesulfonic acid or acetic acid).

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the sample using a gradient of mobile phase A and B. A typical gradient might be:

-

0-5 min: 10% B

-

5-20 min: 10-50% B (linear gradient)

-

20-25 min: 50-10% B (linear gradient)

-

25-30 min: 10% B (re-equilibration)

-

-

Set the fluorescence detector to an excitation wavelength of 380 nm and an emission wavelength of 480 nm for mBBr derivatives. For FDNB derivatives, use a UV detector at 365 nm.

-

-

Quantification:

-

Prepare a standard curve by derivatizing known concentrations of this compound using the same procedure.

-

Integrate the peak area corresponding to the this compound derivative in the sample chromatogram.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involving this compound and its related metabolic systems.

Caption: Enzymatic synthesis of this compound by cheR methyltransferase.

Caption: Glutathione-dependent formaldehyde detoxification pathway.

Caption: Inhibition of the Glyoxalase I enzyme by this compound.

Experimental Workflow

Caption: General experimental workflow for the quantification of this compound by HPLC.

Conclusion

This compound, a methylated derivative of glutathione, holds a niche but important role in cellular metabolism. Its history is intertwined with the broader study of glutathione chemistry and metabolism. While not as abundant as its precursor, its functions in formaldehyde detoxification and as an inhibitor of the glyoxalase system highlight its potential significance in cellular responses to metabolic stress and xenobiotic exposure. Further research is warranted to fully elucidate the tissue-specific concentrations and the kinetics of the enzymes that govern its formation and degradation. The methodologies and pathways detailed in this guide provide a foundation for researchers and drug development professionals to explore the multifaceted roles of this compound in health and disease.

References

- 1. S-methyl glutathione synthesis is catalyzed by the cheR methyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-methyl glutathione synthesis is catalyzed by the cheR methyltransferase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. estudogeral.uc.pt [estudogeral.uc.pt]

- 5. The Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione between Glutathione and DNA Induced by Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of some kinetic and characteristic properties of glutathione S-transferase from bovine erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Maintenance of glutathione levels and its importance in epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of S-glutathionylated proteins by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fda.gov [fda.gov]

- 19. fda.gov [fda.gov]

- 20. mdpi.com [mdpi.com]

S-Methylglutathione and its Interaction with Glyoxalase I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glyoxalase system is a critical metabolic pathway responsible for the detoxification of reactive α-oxoaldehydes, most notably methylglyoxal (MG), a cytotoxic byproduct of glycolysis.[1] The system's primary enzyme, glyoxalase I (GLO1), catalyzes the isomerization of the hemithioacetal, formed spontaneously from methylglyoxal and reduced glutathione (GSH), to S-D-lactoylglutathione.[2] Given its essential role in preventing cellular damage, GLO1 has emerged as a significant target for therapeutic intervention in various diseases, including cancer and diabetes.[3]

This technical guide provides a comprehensive overview of S-Methylglutathione (SMG), an S-substituted glutathione, and its interaction with glyoxalase I.[4] SMG acts as an inhibitor of GLO1, and understanding this interaction is crucial for the development of novel therapeutics targeting the glyoxalase pathway.[4] This document details the quantitative aspects of this inhibition, provides experimental protocols for its characterization, and visualizes the associated biochemical pathways and workflows.

Quantitative Data on Glyoxalase I Inhibition

| Inhibitor | Enzyme Source | Inhibition Type | Kᵢ Value | Reference |

| This compound | Yeast | Competitive (inferred) | Not explicitly stated, but noted to be a weaker inhibitor | [5] |

| S-(p-bromobenzyl)glutathione | Yeast | Competitive | ~920-fold lower than this compound | [5] |

| S-(N-hydroxy-N-methylcarbamoyl)glutathione | Yeast | Competitive | 68 µM | [6] |

Experimental Protocols

Determination of Glyoxalase I Inhibition by this compound

This protocol outlines the spectrophotometric assay to determine the inhibition constant (Kᵢ) of this compound for glyoxalase I. The assay is based on monitoring the formation of S-D-lactoylglutathione, which absorbs light at 240 nm.

Materials:

-

Glyoxalase I (from yeast or human recombinant)

-

Reduced Glutathione (GSH)

-

Methylglyoxal (MG)

-

This compound (SMG)

-

Sodium phosphate buffer (50 mM, pH 6.6)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of glyoxalase I in sodium phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity.

-

Prepare stock solutions of GSH (e.g., 100 mM), MG (e.g., 100 mM), and SMG (e.g., 10 mM) in sodium phosphate buffer.

-

-

Assay Mixture Preparation:

-

In a microcentrifuge tube, prepare the substrate mixture by combining GSH and MG in the sodium phosphate buffer. A typical starting concentration is 2 mM of each. Allow this mixture to incubate at room temperature for at least 10 minutes to allow for the spontaneous formation of the hemithioacetal substrate.

-

-

Inhibition Assay:

-

Set up a series of reactions in the wells of the UV-transparent plate or in cuvettes. Each reaction should have a final volume of 200 µL (for a 96-well plate) or 1 mL (for a cuvette).

-

To each well/cuvette, add the following in order:

-

Sodium phosphate buffer

-

A fixed volume of the pre-incubated GSH/MG substrate mixture.

-

Varying concentrations of this compound (the inhibitor). It is advisable to use a range of concentrations around the expected Kᵢ.

-

A control reaction with no inhibitor should be included.

-

-

Pre-incubate the plate/cuvettes at 25°C for 5 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding a fixed amount of the glyoxalase I enzyme solution to each well/cuvette.

-

Immediately begin monitoring the increase in absorbance at 240 nm over time (e.g., every 15 seconds for 5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. The rate of formation of S-D-lactoylglutathione can be calculated using the molar extinction coefficient of 2.86 mM⁻¹cm⁻¹.

-

To determine the inhibition constant (Kᵢ), plot the data using a suitable method such as a Dixon plot (1/v vs. [I]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition. If the IC₅₀ is determined, the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant for the substrate.

-

Signaling Pathways and Logical Relationships

Experimental Workflow for Glyoxalase I Inhibition Assay

The following diagram illustrates the logical workflow for determining the inhibitory effect of this compound on glyoxalase I activity.

Caption: Workflow for determining the Kᵢ of this compound for Glyoxalase I.

Cellular Consequences of Glyoxalase I Inhibition by this compound

Inhibition of glyoxalase I by this compound disrupts the primary detoxification pathway for methylglyoxal, leading to its accumulation. This triggers a cascade of downstream cellular events, including the formation of advanced glycation end products (AGEs), increased oxidative stress, and ultimately, the induction of apoptosis.

References

- 1. Glyoxalase system - Wikipedia [en.wikipedia.org]

- 2. Glyoxalase I--structure, function and a critical role in the enzymatic defence against glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactoylglutathione lyase - Wikipedia [en.wikipedia.org]

- 4. This compound | Glyoxalase | TargetMol [targetmol.com]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Methylglutathione: A Key Contributor to Cellular Antioxidant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylglutathione (SMG) is a methylated derivative of the ubiquitous antioxidant glutathione (GSH). While GSH is widely recognized as the master antioxidant in most living cells, the specific roles and contributions of its S-substituted metabolites, such as SMG, are emerging as critical areas of investigation in the fields of redox biology and pharmacology. This technical guide provides a comprehensive overview of the current understanding of this compound's role in antioxidant defense, detailing its biochemical properties, mechanisms of action, and its interplay with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of oxidative stress and the development of novel antioxidant therapies.

Core Concepts in this compound-Mediated Antioxidant Defense

This compound is an S-substituted form of glutathione where the hydrogen of the sulfhydryl group is replaced by a methyl group. This structural modification influences its chemical reactivity and biological functions. While it does not possess the free thiol group that is central to many of GSH's direct radical scavenging activities, SMG participates in antioxidant defense through several key mechanisms.

Biosynthesis and Metabolism

This compound can be formed through the conjugation of methylating agents with glutathione, a reaction often catalyzed by glutathione S-transferases (GSTs). This process is a critical step in the detoxification of various xenobiotics and endogenous electrophiles.

Enhanced Nucleophilicity

This compound is a stronger nucleophile than GSH. This property is attributed to the positive inductive effect of the methyl group, which increases the electron density on the sulfur atom. This enhanced nucleophilicity allows SMG to more readily react with and neutralize electrophilic compounds, contributing to cellular detoxification and antioxidant defense.

Modulation of the Glyoxalase System

The glyoxalase system is a critical metabolic pathway for the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This compound has been shown to be an inhibitor of glyoxalase I, the first enzyme in this pathway. By modulating the activity of glyoxalase I, SMG may influence the cellular levels of methylglyoxal and impact pathways related to glycation and oxidative stress.

Quantitative Analysis of Antioxidant Capacity

While extensive quantitative data on the direct antioxidant capacity of this compound is still an active area of research, some key kinetic parameters have been reported. The following table summarizes available data on the reaction rates of this compound and its parent compound, Glutathione, with various reactive oxygen species (ROS).

| Antioxidant | Reactive Oxygen Species (ROS) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| This compound | Hydroxyl Radical (•OH) | >6 x 10⁷ s⁻¹ (for the formation of the five-membered SO•+ intermediate) | [1] |

| Glutathione (GSH) | Hydroxyl Radical (•OH) | 7.68 x 10⁹ | [2] |

| Glutathione (GSH) | Superoxide (O₂⁻) | ~200 | [3] |

| Glutathione (GSH) | Hydrogen Peroxide (H₂O₂) | ~20-29 | [4][5] |

Signaling Pathways Modulated by this compound

The antioxidant functions of this compound are intricately linked to its ability to influence cellular signaling pathways, particularly those that govern the expression of antioxidant enzymes and cytoprotective genes. A central player in this regulation is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Pathway: A Master Regulator of Antioxidant Response

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of genes encoding antioxidant and detoxification enzymes.

Hypothesized Role of this compound in Nrf2 Activation

While direct evidence for this compound's interaction with Keap1 is still emerging, a plausible mechanism involves the modification of Keap1 cysteine residues through S-glutathionylation, a process that can be induced by GSH.[6][7][8] Given that S-alkylating agents can lead to the formation of this compound and also activate the Nrf2 pathway, it is hypothesized that SMG, as an S-alkylated glutathione, may directly or indirectly influence the S-glutathionylation of Keap1, thereby promoting Nrf2 activation. This would lead to the upregulation of a battery of antioxidant genes, contributing to a robust cellular defense against oxidative stress.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods for the analysis of glutathione and its S-conjugates and can be optimized for the specific quantification of this compound in biological samples.

1. Sample Preparation: a. Homogenize cell pellets or tissue samples in a suitable ice-cold buffer (e.g., phosphate-buffered saline) containing a reducing agent like dithiothreitol (DTT) to prevent oxidation. b. Precipitate proteins by adding a final concentration of 5% trichloroacetic acid (TCA) or another suitable precipitating agent. c. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein. d. Carefully collect the supernatant for analysis.

2. Derivatization (Optional but recommended for UV detection): a. To enhance detection, the thiol group of any remaining GSH can be derivatized. For specific SMG analysis without derivatization, proceed to step 3. If a derivatization step is included to quantify other thiols simultaneously, ensure that the derivatizing agent does not interfere with the SMG peak.

3. HPLC Analysis: a. Column: A C18 reverse-phase column is typically used. b. Mobile Phase: A gradient elution is often employed. For example:

- Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

- Mobile Phase B: Acetonitrile.

- A linear gradient from 0% to 30% Mobile Phase B over 20 minutes can be a starting point for optimization. c. Flow Rate: Typically 1 mL/min. d. Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the peptide backbone of this compound. If a derivatizing agent is used, the detection wavelength should be adjusted accordingly. e. Quantification: A standard curve should be generated using known concentrations of pure this compound to quantify the amount in the samples.

Workflow for LC-MS/MS Analysis of this compound

For more sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Conclusion

This compound, a methylated derivative of glutathione, plays a multifaceted role in cellular antioxidant defense. Its enhanced nucleophilicity makes it an effective scavenger of electrophilic species, and its ability to modulate the glyoxalase system highlights its importance in mitigating the damaging effects of metabolic byproducts. Furthermore, the hypothesized role of this compound in the activation of the Keap1-Nrf2 signaling pathway suggests a broader regulatory function in orchestrating the cellular antioxidant response.

While significant progress has been made in understanding the functions of this compound, further research is needed to fully elucidate its direct antioxidant capacity through detailed kinetic studies of its reactions with various ROS. The development and validation of specific and sensitive analytical methods for the routine quantification of this compound in biological samples will be crucial for advancing this field. A deeper understanding of the direct interactions of this compound with key signaling proteins like Keap1 will provide valuable insights into its regulatory roles and may open new avenues for the development of targeted therapeutic strategies to bolster cellular antioxidant defenses. This technical guide serves as a foundation for these future investigations, providing a comprehensive overview of the current knowledge and a framework for continued exploration of this important molecule.

References

- 1. Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione: mechanism and kinetics of its non-enzymatic defense action against free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Kinetics of superoxide scavenging by glutathione: an evaluation of its role in the removal of mitochondrial superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein S-glutathionylation reactions as a global inhibitor of cell metabolism for the desensitization of hydrogen peroxide signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Metabolic Journey of S-Methylglutathione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylglutathione (SMG) is a methylated derivative of the ubiquitous antioxidant, glutathione. It is primarily formed through the conjugation of glutathione with endogenous or xenobiotic methylating agents. This guide provides an in-depth exploration of the metabolic fate of this compound, its degradation products, and the key enzymatic players involved. Understanding these pathways is crucial for researchers in toxicology, drug metabolism, and cellular biochemistry, as they shed light on detoxification mechanisms and the biotransformation of various compounds.

Metabolic Fate of this compound

The primary metabolic pathway for this compound, like other glutathione S-conjugates, is the mercapturic acid pathway . This pathway is a major route for the detoxification and elimination of a wide range of electrophilic compounds. The metabolism of this compound can be broadly divided into its formation and subsequent degradation.

Formation of this compound

This compound is formed when a methyl group is transferred to the sulfur atom of glutathione. This can occur through both enzymatic and non-enzymatic reactions.

-

Enzymatic Formation: The most common route for the formation of this compound is through the action of Glutathione S-transferases (GSTs) . These enzymes catalyze the conjugation of reduced glutathione (GSH) with various electrophilic substrates, including methylating agents such as methyl halides (e.g., methyl bromide, methyl chloride) and certain pharmaceuticals.[1] In some organisms, like E. coli, this compound can also be synthesized from S-adenosylmethionine (SAM) and glutathione, a reaction catalyzed by the cheR methyltransferase.[2]

-

Non-Enzymatic Formation: Certain highly reactive methylating agents, such as N-methyl-N-nitrosourea (MNU) and methyl methanesulfonate (MMS), can directly methylate glutathione to form this compound without enzymatic catalysis.[3]

Degradation of this compound: The Mercapturic Acid Pathway

Once formed, this compound enters the mercapturic acid pathway, a series of catabolic reactions that ultimately lead to the formation of a more water-soluble and readily excretable compound. This pathway involves the sequential removal of the glutamate and glycine residues from the glutathione backbone, followed by N-acetylation of the remaining cysteine conjugate.

The key degradation products of this compound are:

-

S-Methyl-L-cysteinylglycine

-

S-Methyl-L-cysteine

-

N-acetyl-S-methyl-L-cysteine (S-methylmercapturic acid)

The enzymatic steps are as follows:

-

γ-Glutamyltransferase (GGT): This membrane-bound enzyme initiates the degradation by cleaving the γ-glutamyl bond between glutamate and cysteine, transferring the glutamyl group to an acceptor molecule (often another amino acid). This reaction yields S-methyl-L-cysteinylglycine .

-

Dipeptidases: Various dipeptidases then act on S-methyl-L-cysteinylglycine to cleave the peptide bond between cysteine and glycine, releasing glycine and forming S-methyl-L-cysteine .

-

N-Acetyltransferase (NAT): In the final step, the amino group of S-methyl-L-cysteine is acetylated by an N-acetyltransferase, using acetyl-CoA as the acetyl donor. This reaction produces the final degradation product, N-acetyl-S-methyl-L-cysteine , also known as S-methylmercapturic acid. This product is then excreted, primarily in the urine.

Quantitative Data

| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (µM/min/nM) | Catalytic Efficiency (Vmax/Km) (min-1nM-1) | Reference |

| γ-Glutamyltransferase 1 (GGT1) | This compound | Human | 18.20 ± 0.08 | 0.22 ± 0.01 | 0.012 ± 0.007 | [4] |

| γ-Glutamyltransferase 5 (GGT5) | This compound | Human | 18.20 ± 0.08 | 0.22 ± 0.01 | 0.012 ± 0.007 | [4] |

Table 1: Kinetic Parameters for γ-Glutamyltransferase with this compound.

| Enzyme Group | Substrate | Observation | Reference |

| N-Acetyltransferases | S-Methyl-L-cysteine | Studies on S-alkyl-N-acetyl-L-cysteines indicate that those with short, unbranched S-alkyl substituents are generally good substrates. However, S-methyl-L-cysteine has been shown to have little to no N-acetylation activity in rat and dog liver and kidney S9 fractions. |

Table 2: Qualitative Data on N-Acetylation of S-Methyl-L-cysteine.

Experimental Protocols

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Several HPLC-based methods have been developed for the quantification of glutathione and its S-conjugates. The following is a generalized protocol that can be adapted for the analysis of this compound.

1. Sample Preparation:

-

Tissue Samples: Homogenize tissue in a suitable ice-cold buffer (e.g., perchloric acid or phosphate-buffered saline) to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g for 15 minutes at 4°C) and collect the supernatant.

-

Cell Samples: Lyse cells using a suitable lysis buffer and deproteinize the sample as described for tissue samples.

-

Plasma/Serum: Deproteinize plasma or serum samples by adding an equal volume of a precipitating agent like metaphosphoric acid, followed by centrifugation.

2. Derivatization:

Since this compound lacks a strong chromophore, derivatization is often necessary for sensitive detection.

-

With 1-fluoro-2,4-dinitrobenzene (FDNB):

-

To the deproteinized sample, add a solution of FDNB in a suitable solvent (e.g., ethanol).

-

Adjust the pH to the alkaline range (pH 8-9) with a buffer (e.g., sodium bicarbonate).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding an acid (e.g., HCl).

-

-

With 9-fluorenylmethyl chloroformate (FMOC-Cl):

-

Mix the sample with a borate buffer to achieve an alkaline pH.

-

Add a solution of FMOC-Cl in a solvent like acetone.

-

Allow the reaction to proceed for a short period at room temperature.

-

Quench the reaction with an amine-containing reagent (e.g., glycine).

-

3. HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection:

-

For FDNB derivatives, UV detection at a wavelength around 365 nm is suitable.

-

For FMOC-Cl derivatives, fluorescence detection with excitation at ~265 nm and emission at ~315 nm provides high sensitivity.

-

4. Quantification:

Quantify the amount of this compound in the sample by comparing the peak area to a standard curve generated with known concentrations of this compound.

Assay for γ-Glutamyltransferase (GGT) Activity

The activity of GGT can be measured using a colorimetric assay with a synthetic substrate.

1. Principle:

GGT catalyzes the transfer of the γ-glutamyl group from a donor substrate (e.g., L-γ-glutamyl-p-nitroanilide) to an acceptor (e.g., glycylglycine). The release of p-nitroanilide can be monitored spectrophotometrically at 405-418 nm.

2. Reagents:

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Substrate solution: L-γ-glutamyl-p-nitroanilide in a suitable solvent.

-

Acceptor solution: Glycylglycine in assay buffer.

-

Sample containing GGT activity (e.g., tissue homogenate, cell lysate, or serum).

3. Procedure:

-

Prepare a reaction mixture containing the assay buffer and the acceptor solution.

-

Add the sample containing the GGT enzyme to the reaction mixture and pre-incubate at 37°C.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in absorbance at 405-418 nm over time using a spectrophotometer.

-

Calculate the GGT activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitroanilide.

Visualizations

Metabolic Pathway of this compound

Caption: The mercapturic acid pathway for this compound metabolism.

Experimental Workflow for HPLC Analysis of this compound

Caption: A typical experimental workflow for the analysis of this compound by HPLC.

References

- 1. Cysteine-S-conjugate N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 2. Monitoring Glutathione Dynamics and Heterogeneity in Living Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary excretion of N-acetyl-S-allyl-L-cysteine upon garlic consumption by human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary levels of N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), an acrylamide metabolite, in Korean children and their association with food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for S-Methylglutathione Quantification by HPLC: Application Notes for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the quantification of S-Methylglutathione (MeSG), a key biomarker in cellular detoxification pathways, using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals involved in drug development and metabolism studies.

Introduction

This compound is a metabolite formed from the conjugation of glutathione (GSH) with methylating agents, a reaction often catalyzed by glutathione S-transferases (GSTs). The quantification of MeSG is crucial for understanding the biotransformation of xenobiotics and the cellular response to electrophilic stress. This protocol details a sensitive and validated HPLC method for the reliable determination of MeSG in biological samples.

Data Presentation

The following table summarizes the validation parameters for the HPLC-fluorescence method for this compound quantification. This method demonstrates high sensitivity and reproducibility.

| Parameter | Value | Reference |

| Analyte | This compound (MeSG) | [1] |

| Derivatization Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) | [1] |

| Detection Method | Fluorescence | [1] |

| Limit of Detection (on-column) | ~39 pmol | [1] |

| Analyte Recovery | 78.2% | [1] |

| Precision (Replicated Injections) | 11.8% (Coefficient of Variation) | [1] |

| Precision (Inter-day) | 15.2% (Coefficient of Variation) | [1] |

| Sample Matrix | Erythrocyte lysate | [1] |

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound using HPLC with pre-column derivatization and fluorescence detection. An alternative method using UV detection is also briefly described.

Protocol 1: HPLC with Fluorescence Detection

This protocol is adapted from a validated method for the determination of MeSG formed by glutathione-S-transferase T1 (GSTT1-1) in vitro.[1]

1. Sample Preparation (from Erythrocyte Lysate)

-

Objective: To prepare a protein-free sample containing this compound for derivatization and HPLC analysis.

-

Materials:

-

Erythrocyte lysate

-

Perchloric acid (PCA), 6% (v/v)

-

Potassium carbonate (K2CO3), 2 M

-

Centrifuge capable of 14,000 x g

-

Microcentrifuge tubes

-

-

Procedure:

-

To 100 µL of erythrocyte lysate, add 100 µL of ice-cold 6% PCA to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Neutralize the supernatant by adding 2 M K2CO3 dropwise until the pH is approximately 7.0. Use pH paper to monitor.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.

-

The resulting supernatant is ready for derivatization.

-

2. Pre-column Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)

-

Objective: To label the primary and secondary amine groups of this compound with a fluorescent tag for sensitive detection.

-

Materials:

-

Prepared sample supernatant

-

Borate buffer (0.5 M, pH 9.0)

-

9-fluorenylmethyl chloroformate (FMOC-Cl) solution (15 mM in acetone)

-

Pentane

-

-

Procedure:

-

In a clean microcentrifuge tube, mix 50 µL of the sample supernatant with 50 µL of 0.5 M borate buffer (pH 9.0).

-

Add 100 µL of 15 mM FMOC-Cl solution.

-

Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

-

To remove excess FMOC-Cl, add 500 µL of pentane and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully collect the aqueous (lower) layer containing the derivatized MeSG for HPLC analysis.

-

3. HPLC Conditions

-

Objective: To separate the derivatized this compound from other sample components for quantification.

-

Instrumentation and Parameters:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, and fluorescence detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 50 mM sodium acetate buffer, pH 4.2.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: Linear gradient from 20% to 60% B

-

25-30 min: 60% B

-

30-32 min: Linear gradient from 60% to 20% B

-

32-42 min: 20% B (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation at 260 nm, Emission at 315 nm.

-

4. Quantification

-

Objective: To determine the concentration of this compound in the sample.

-

Procedure:

-

Prepare a series of this compound standards of known concentrations.

-

Derivatize the standards using the same procedure as the samples.

-

Inject the derivatized standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the derivatized samples and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

-

Protocol 2: Alternative HPLC Method with UV Detection

This method is suitable for measuring S-alkylglutathione formation and utilizes 1-fluoro-2,4-dinitrobenzene (DNFB) as the derivatizing agent.[2]

-

Derivatization: The conjugates are derivatized with DNFB to form N-2,4-dinitrophenyl derivatives.[2]

-

Separation: Separation is achieved by reverse-phase HPLC with gradient elution.[2]

-

Detection: UV detection is used to quantify the derivatized this compound. The limit of detection is approximately 50 pmol of N-(2,4-dinitrophenyl)-S-alkylglutathione.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of this compound formation.

Caption: Experimental workflow for this compound quantification.

Caption: Metabolic pathway of this compound formation.

References

- 1. High-performance liquid chromatography/fluorescence detection of this compound formed by glutathione-S-transferase T1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of S-Methylglutathione Using Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylglutathione (MGSH) is a methylated derivative of the ubiquitous antioxidant glutathione (GSH). It plays a significant role in cellular detoxification pathways, particularly in the glyoxalase system which neutralizes cytotoxic methylglyoxal, and in the metabolism of certain xenobiotics. Despite its biological importance, the direct detection of MGSH in living cells using fluorescent probes remains an underexplored area. Currently, no fluorescent probes have been specifically designed for MGSH. This document provides a comprehensive guide for researchers to address this gap by proposing a methodology to screen and adapt existing fluorescent probes for GSH to detect MGSH. We present potential reaction mechanisms, a curated list of candidate probes, detailed experimental protocols for in vitro screening and live-cell imaging, and the biological context of MGSH.

Introduction to this compound (MGSH)

This compound is an S-substituted tripeptide derived from glutathione where the hydrogen of the thiol group in the cysteine residue is replaced by a methyl group. This modification alters its chemical properties, notably making it a stronger nucleophile than GSH.

Biological Significance:

-

Antioxidant Defense and Detoxification: MGSH is involved in cellular defense against oxidative stress and the detoxification of harmful compounds.[1]

-

Glyoxalase System: The glyoxalase system is the primary pathway for the detoxification of methylglyoxal (MGO), a cytotoxic byproduct of glycolysis. In this pathway, GSH acts as a cofactor. While not directly a part of the canonical pathway, understanding the interplay of GSH derivatives is crucial.

-

Metabolism of Xenobiotics: MGSH is a known metabolite of certain xenobiotics, such as the halomethane methyl chloride, formed through the action of glutathione S-transferase T1 (GSTT1-1).[2] Its presence can be an indicator of exposure to such compounds.

-

Inhibition of Glyoxalase I: MGSH has been shown to have an inhibitory effect on glyoxalase I, a key enzyme in the detoxification of methylglyoxal.

Given these roles, the ability to detect and quantify MGSH in biological systems is of high interest for studying cellular metabolism, toxicology, and the development of therapeutics targeting these pathways.

Proposed Strategy for MGSH Detection with Fluorescent Probes

Due to the structural similarity and enhanced nucleophilicity of MGSH compared to GSH, it is hypothesized that many fluorescent probes designed for GSH will also react with MGSH. The primary challenge lies in achieving selectivity for MGSH over the highly abundant intracellular GSH (typically 1-10 mM).

The proposed strategy involves:

-

Screening of Existing GSH Probes: A selection of commercially available or easily synthesizable GSH probes with different reaction mechanisms should be tested for their reactivity with MGSH.

-

In Vitro Characterization: The spectral properties (absorption and emission), reaction kinetics, and selectivity of the promising probes with MGSH should be thoroughly characterized.

-

Live Cell Imaging: The validated probes can then be applied for the imaging of MGSH in living cells, with careful consideration of control experiments to differentiate the MGSH signal from the GSH background.

Potential Reaction Mechanisms

Several reaction mechanisms employed by GSH fluorescent probes could be applicable for MGSH detection:

-

Nucleophilic Aromatic Substitution (SNAr): Many GSH probes utilize an electron-deficient aromatic ring with a good leaving group. The thiol of GSH attacks the aromatic ring, displacing the leaving group and causing a change in the fluorophore's electronic properties, leading to a fluorescence turn-on. Due to its higher nucleophilicity, MGSH is expected to react similarly, potentially at a faster rate.

-

Michael Addition: Probes containing an electron-deficient alkene (e.g., acrylate) can react with thiols via Michael addition. This disrupts a photoinduced electron transfer (PeT) quenching pathway, resulting in fluorescence enhancement. MGSH should readily participate in this reaction.

Candidate Fluorescent Probes for Screening

The following table summarizes a selection of well-characterized GSH fluorescent probes that are potential candidates for adaptation to MGSH detection.

| Probe Name/Fluorophore Core | Reaction Mechanism with GSH | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) for GSH | Reference |

| NBD-based Probes (e.g., NBD-Cl) | Nucleophilic Aromatic Substitution | ~466 | ~538 | Varies | [3] |

| BODIPY-based Probes | Nucleophilic Aromatic Substitution / Michael Addition | ~488 | ~510 - 663 | 83 nM | [4] |

| Coumarin-based Probes | Michael Addition / Nucleophilic Substitution | ~430 | ~530 | 0.12 µM | [4] |

| Cyanine-based Probes (e.g., CPDSA) | Nucleophilic Substitution | ~770 (NIR) | ~790 (NIR) | Not specified | [5] |

| ThiolQuant Green (TQ Green) | Reversible Michael Addition | 405 / 488 (Ratiometric) | 450 / 575 | Quantitative (mM range) | [6][7] |

Signaling Pathway and Experimental Workflow Diagrams

Glyoxalase Pathway

The following diagram illustrates the glyoxalase pathway, which is a key metabolic process involving glutathione. Understanding this pathway provides context for the importance of studying glutathione derivatives like MGSH.

References

- 1. researchgate.net [researchgate.net]

- 2. Glyoxalase System in the Progression of Skin Aging and Skin Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSH-specific fluorescent probe for sensing, bioimaging, rapid screening of natural inhibitor Celastrol and ccRCC theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of a cyanine-based fluorescent probe for highly selective detection of glutathione and its use in living cells and tissues of mice | Springer Nature Experiments [experiments.springernature.com]

- 6. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Quantitative Analysis of S-Methylglutathione in Cell Culture by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of S-Methylglutathione (SmGSH) in cultured cells. The protocol is adapted from well-established methods for glutathione (GSH) and glutathione disulfide (GSSG) analysis.[1][2][3][4] The methodology incorporates a critical derivatization step using N-ethylmaleimide (NEM) to stabilize the thiol group, followed by protein precipitation and analysis by LC-MS/MS in multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, making it suitable for studying the role of SmGSH in cellular redox homeostasis and drug metabolism. All quantitative data is summarized in structured tables, and a detailed experimental workflow is provided.

Introduction

This compound is a methylated derivative of the ubiquitous antioxidant glutathione. It plays a role in various cellular processes, and its quantification is essential for understanding its physiological and pathological significance. LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of small molecules like SmGSH in complex biological matrices such as cell lysates.[1][5] A key challenge in the analysis of thiol-containing compounds is their susceptibility to auto-oxidation.[2][6] This protocol addresses this by employing a rapid derivatization step with N-ethylmaleimide (NEM) to cap the reactive thiol group, thereby ensuring accurate measurement.[2][3][4]

Experimental Workflow

The overall experimental workflow for the analysis of this compound from cell culture is depicted below.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography - tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: In Vitro Assays for S-Methylglutathione Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylglutathione (SMG) is a methylated derivative of the ubiquitous antioxidant glutathione. It plays a significant role in cellular detoxification pathways and has been identified as a key metabolite in the biotransformation of certain xenobiotics. Furthermore, SMG exhibits inhibitory activity against key enzymes such as glyoxalase I, making it a molecule of interest in cancer research and drug development. Accurate and reliable in vitro methods for assessing the synthesis and biological activity of this compound are crucial for advancing our understanding of its physiological roles and therapeutic potential.

These application notes provide detailed protocols for two key in vitro assays related to this compound:

-

Measurement of this compound Synthesis by Glutathione S-Transferase T1 (GSTT1-1): An HPLC-based assay to quantify the enzymatic formation of this compound from glutathione and a methyl donor.

-

Inhibition of Glyoxalase I by this compound: A spectrophotometric assay to determine the inhibitory potency of this compound on a critical enzyme in the methylglyoxal detoxification pathway.

Signaling and Experimental Workflow Diagrams

Assay 1: Measurement of this compound Synthesis by Glutathione S-Transferase T1 (GSTT1-1)

This assay quantifies the in vitro formation of this compound (SMG) catalyzed by Glutathione S-transferase T1 (GSTT1-1), an enzyme present in various tissues, including erythrocytes. The method involves the incubation of a sample containing GSTT1-1 with glutathione (GSH) and a methyl donor substrate, followed by derivatization of the resulting SMG and quantification by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[1]

Data Presentation

| Parameter | Value | Reference |

| Limit of Detection | ~39 pmol on-column | [1] |

| Analyte Recovery | 78.2% | [1] |

| Detector Response Variation (Replicated Injections) | 11.8% | [1] |

| Detector Response Variation (Inter-day) | 15.2% | [1] |

| Sample Throughput | 42 minutes per sample | [1] |

Experimental Protocol

Materials and Reagents:

-

Erythrocyte lysate (as a source of GSTT1-1)

-

Glutathione (GSH)

-

Methyl chloride (MeCl) or Methyl bromide (MeBr) gas

-

9-fluorenylmethyl chloroformate (FMOC-Cl)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Borate buffer (pH 8.5)

-

Amantadine (internal standard)

-

Phosphate buffered saline (PBS)

Equipment:

-

HPLC system with a fluorescence detector

-

Reverse-phase C18 column

-

Gas-tight syringes

-

Incubator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation (Erythrocyte Lysate):

-

Collect whole blood in tubes containing an anticoagulant.

-

Centrifuge to pellet the erythrocytes and wash them with PBS.

-

Lyse the erythrocytes by freeze-thawing or hypotonic lysis.

-

Determine the protein concentration of the lysate.

-

-

Enzymatic Reaction:

-

In a sealed vial, combine the erythrocyte lysate, GSH, and buffer.

-

Introduce methyl chloride or methyl bromide gas into the vial. Due to its lower spontaneous reaction rate with GSH, methyl chloride is the preferred substrate for measuring enzymatic activity.[1] For instance, incubate with 10,000 ppm MeCl.[1]

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Derivatization:

-

Stop the reaction by adding a precipitating agent like perchloric acid.

-

Centrifuge to remove precipitated proteins.

-

To the supernatant, add the internal standard (amantadine) and borate buffer to adjust the pH.

-

Add FMOC-Cl solution and vortex immediately to derivatize the primary and secondary amines of SMG and other amino acids.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the components on a C18 column using a gradient elution with acetonitrile and water containing TFA.

-

Detect the FMOC-derivatized compounds using a fluorescence detector (excitation at 260 nm, emission at 315 nm).

-

-

Quantification:

-

Identify the SMG peak based on its retention time relative to a standard.

-

Quantify the amount of SMG by comparing its peak area to that of the internal standard and a calibration curve generated with known concentrations of SMG.

-

Assay 2: Inhibition of Glyoxalase I by this compound

This assay measures the ability of this compound to inhibit the activity of glyoxalase I. Glyoxalase I catalyzes the isomerization of the hemithioacetal, formed from methylglyoxal and glutathione, into S-D-lactoylglutathione. The activity is monitored by measuring the increase in absorbance at 240 nm due to the formation of S-D-lactoylglutathione.

Data Presentation

| Parameter | This compound | S-D-Lactoylglutathione | Hemithioacetal | Reference |

| Ki (Yeast Glyoxalase I) | Not Reported | ~2 mM | ~0.5 mM | [2] |

| Inhibition Type | Competitive | Competitive | Substrate | [2] |

Note: While this compound is a known inhibitor of glyoxalase I, specific Ki values were not found in the initial search. The table provides context with related compounds.

Experimental Protocol

Materials and Reagents:

-

Purified Glyoxalase I enzyme

-

Methylglyoxal

-

Glutathione (GSH)

-

This compound (as inhibitor)

-

Sodium phosphate buffer (pH 6.6)

-

UV-transparent 96-well plate or cuvettes

Equipment:

-

UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 240 nm

Procedure:

-

Preparation of Hemithioacetal Substrate:

-

In the sodium phosphate buffer, pre-incubate methylglyoxal and GSH for approximately 10 minutes at room temperature to allow for the spontaneous formation of the hemithioacetal substrate.[3]

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, prepare the following reactions:

-

Blank: Buffer only.

-

Control (No Inhibitor): Hemithioacetal substrate and Glyoxalase I enzyme.

-

Inhibitor: Hemithioacetal substrate, Glyoxalase I enzyme, and varying concentrations of this compound.

-

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the Glyoxalase I enzyme to the wells containing the hemithioacetal substrate (with and without the inhibitor).

-

Immediately begin monitoring the increase in absorbance at 240 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).[3]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percent inhibition for each this compound concentration relative to the control reaction (no inhibitor).

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.

-

References

- 1. High-performance liquid chromatography/fluorescence detection of this compound formed by glutathione-S-transferase T1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of glyoxalase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for S-Methylglutathione Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylglutathione (SMG) is a methylated derivative of the ubiquitous antioxidant glutathione. It serves as a crucial substrate and inhibitor in various enzymatic reactions, most notably as an inhibitor of glyoxalase I, an enzyme implicated in cellular detoxification and proliferation.[1][2] Accurate and reproducible experimental outcomes rely on the correct preparation and storage of SMG stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for diverse research applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for preparing stable and accurate stock solutions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉N₃O₆S | [1][3] |

| Molecular Weight | 321.35 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [1][4] |

| Solubility (in Water) | 25 mg/mL (77.80 mM) | [1] |

| Predicted Water Solubility | 2.61 mg/mL | [5] |

| Storage (Powder) | -20°C for 1 year; -80°C for 2 years | [1] |

| Storage (in Solvent) | -20°C for 1 month; -80°C for 6 months | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound. This concentration is suitable for subsequent dilution for most cell culture and enzyme inhibition assays.

Materials

-

This compound powder (purity ≥98%)

-

Sterile, deionized (DI) water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquots

Procedure

-

Calculation of Mass:

-

To prepare 10 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula:

-

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.010 L x 321.35 g/mol = 0.0321 g = 32.1 mg

-

-

-

Weighing:

-

Tare a clean, dry weighing boat on an analytical balance.

-

Carefully weigh out 32.1 mg of this compound powder.

-

-

Dissolution:

-

Transfer the weighed this compound powder to a sterile 15 mL conical tube.

-

Add 10 mL of sterile DI water or PBS to the conical tube.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can aid in dissolution if necessary.[1]

-

-

Sterilization:

-

To ensure sterility, especially for cell culture applications, filter the this compound solution through a 0.22 µm syringe filter into a new sterile conical tube.[1]

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials.

-